![molecular formula C19H16ClN3O B1663060 N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide CAS No. 269390-69-4](/img/structure/B1663060.png)
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Vue d'ensemble
Description
Ces récepteurs jouent un rôle crucial dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins, essentiel à la croissance et à la métastase des tumeurs . L'inhibiteur de la tyrosine kinase VEGFR II est principalement utilisé dans la recherche et le traitement du cancer en raison de sa capacité à inhiber les voies de signalisation qui favorisent l'angiogenèse .
Méthodes De Préparation
La synthèse de l'inhibiteur de la tyrosine kinase VEGFR II implique plusieurs étapes. Une méthode courante comprend la condensation de la 4-chloroaniline avec le 4-pyridinecarboxaldéhyde pour former une base de Schiff intermédiaire, qui est ensuite réduite en amine correspondante. Cette amine est ensuite acylée avec du chlorure de 2-chlorobenzoyle pour donner le produit final . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, y compris l'utilisation de réacteurs automatisés et de procédés en flux continu pour garantir un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
L'inhibiteur de la tyrosine kinase VEGFR II subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant l'atome de chlore sur le cycle benzénique.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore gazeux . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'inhibiteur de la tyrosine kinase VEGFR II a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
L'inhibiteur de la tyrosine kinase VEGFR II exerce ses effets en se liant au site de liaison à l'ATP du domaine tyrosine kinase du VEGFR. Cette liaison inhibe l'activité kinase du récepteur, empêchant la phosphorylation des protéines de signalisation en aval impliquées dans l'angiogenèse . L'inhibition des voies de signalisation du VEGFR entraîne une réduction de la formation de vaisseaux sanguins, inhibant ainsi la croissance et la métastase des tumeurs .
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a chemical compound with diverse applications, primarily centered around its biological activities .
Chemical Information
Names and Identifiers:
- IUPAC Name: N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
- Synonyms: VEGFR Tyrosine Kinase Inhibitor II, VEGFR-IN-1, VEGF Receptor Tyrosine Kinase Inhibitor II
- Molecular Formula: C19H16ClN3O
- Molecular Weight: 337.8 g/mol
- InChI: InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
- InChIKey: GGPZCOONYBPZEW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
- DrugBank Accession Number: DB07288
- CAS number: Not Available
Physicochemical Properties:
Biological Applications
This compound functions primarily as an inhibitor . It interacts with various biological targets, which leads to its applications in scientific research .
VEGFR Inhibition:
- This compound is recognized as a VEGF receptor tyrosine kinase inhibitor II . It has been studied in complex with VEGFR1 .
Chemical-Target Interactions:
Potential Therapeutic Use:
Mécanisme D'action
VEGFR Tyrosine Kinase Inhibitor II exerts its effects by binding to the ATP-binding site of the tyrosine kinase domain of VEGFR. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins involved in angiogenesis . The inhibition of VEGFR signaling pathways leads to reduced blood vessel formation, thereby inhibiting tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
L'inhibiteur de la tyrosine kinase VEGFR II est comparé à d'autres composés similaires tels que le sunitinib, le sorafénib et l'axitinib. Ces composés ciblent également le VEGFR, mais diffèrent en termes de sélectivité et de puissance . Par exemple :
Sunitinib : Un inhibiteur multi-cible de la tyrosine kinase des récepteurs qui cible le VEGFR, le PDGFR et le KIT.
Sorafénib : Inhibe les kinases VEGFR, PDGFR et RAF.
Axitinib : Un inhibiteur sélectif du VEGFR1, du VEGFR2 et du VEGFR3.
L'inhibiteur de la tyrosine kinase VEGFR II est unique en raison de sa forte sélectivité pour le VEGFR et de sa capacité à inhiber l'angiogenèse avec des effets hors cible minimes .
Activité Biologique
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, based on diverse research findings and studies.
- Molecular Formula : CHClNO
- Molecular Weight : 337.803 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide
- DrugBank ID : DB07288
The compound belongs to the class of benzanilides and has been identified as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, which plays a crucial role in angiogenesis and tumor growth.
This compound exhibits its biological activity primarily through the inhibition of VEGFR signaling pathways. The compound binds to the ATP-binding site of VEGFR, leading to the inhibition of downstream signaling cascades that promote angiogenesis and tumor proliferation. This mechanism has been elucidated through various studies, including crystal structure analyses that demonstrate the binding interactions with VEGFR1 .
Antitumor Activity
Research indicates that this compound has significant antitumor effects. A study reported that derivatives of benzamide compounds, including those similar to this compound, exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers .
Case Studies
-
In Vitro Studies :
- A study demonstrated that compounds similar to this compound showed IC values indicating effective inhibition against several cancer cell lines, including HepG2 and HeLa cells .
- The compound's ability to induce apoptosis and cell cycle arrest in tumor cells was highlighted in xenograft model studies, showing tumor growth inhibition rates exceeding 48% compared to standard treatments .
- Crystal Structure Analysis :
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9124)
- Blood-Brain Barrier Penetration : High probability (0.9802)
However, toxicity assessments indicate potential Ames test toxicity with a moderate carcinogenicity risk . Further studies are necessary to evaluate long-term effects and safety profiles.
Comparative Analysis with Other Compounds
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZCOONYBPZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430900 | |
Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269390-69-4 | |
Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?
A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.
Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?
A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.
Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?
A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.
Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?
A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.
Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?
A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.